molecular formula C5H5F3O3 B11762927 3-(Trifluoromethyl)oxetane-3-carboxylic acid

3-(Trifluoromethyl)oxetane-3-carboxylic acid

Cat. No.: B11762927
M. Wt: 170.09 g/mol
InChI Key: PGORKUILZOWAIB-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)oxetane-3-carboxylic acid is a compound characterized by the presence of a trifluoromethyl group attached to an oxetane ring, which is further connected to a carboxylic acid group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)oxetane-3-carboxylic acid typically involves the formation of the oxetane ring through epoxide opening reactions. The reaction conditions often require moderate heating and the use of solvents like dimethyl sulfoxide (DMSO) or tert-butanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)oxetane-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with enhanced efficacy and safety profiles .

Biological Activity

3-(Trifluoromethyl)oxetane-3-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features, particularly the trifluoromethyl group and the oxetane ring. This article explores its biological activity, synthesis, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

  • Molecular Formula: C5H5F3O2
  • Molecular Weight: Approximately 170.09 g/mol
  • Functional Groups: Trifluoromethyl group, oxetane ring, carboxylic acid

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its interaction with biological targets. The oxetane structure contributes to its reactivity and potential as a bioisostere for carboxylic acids, which are often associated with unfavorable pharmacological properties .

Biological Activity

Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced biological activity. Specifically, this compound may interact with various biological targets, influencing enzyme activity or receptor binding. The unique properties of the trifluoromethyl group are believed to enhance binding affinity to certain proteins or enzymes, potentially leading to increased potency in biological assays.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: It could bind to receptors, modulating their activity and influencing physiological responses.

Comparative Analysis with Related Compounds

A comparative analysis reveals how this compound stands out among similar compounds:

Compound NameStructural FeaturesUnique Properties
3-Phenyloxetane-3-carboxylic acidLacks trifluoromethyl groupDifferent reactivity profile
3-(4-Fluorophenyl)oxetane-3-carboxylic acidFluorine at para positionVariations in electronic properties
3-(Chlorophenyl)oxetane-3-carboxylic acidContains chlorine instead of fluorineDistinct chemical behavior due to chlorine
3-Bromomethyloxetane-3-carboxylic acidBromine substitutionDifferent reactivity compared to fluorinated compounds

The presence of the trifluoromethyl group at the 3-position of the oxetane ring enhances stability and lipophilicity, affecting biological interactions significantly.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study reported a novel synthetic approach for converting carboxylic acids to 3-oxetanols using photoredox-catalyzed decarboxylative addition. This method allows for the exploration of oxetanol derivatives as bioisosteres, maintaining similar hydrogen-bonding capacity while increasing lipophilicity .
  • Biological Assays : In vitro assays demonstrated that derivatives of oxetanols can exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, modifications in the substituents on the oxetane ring were shown to influence their efficacy against specific tumor types .
  • Therapeutic Potential : Research into the metabolic pathways of this compound suggests potential therapeutic applications in drug development aimed at targeting specific enzymes or receptors involved in disease processes.

Properties

IUPAC Name

3-(trifluoromethyl)oxetane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O3/c6-5(7,8)4(3(9)10)1-11-2-4/h1-2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGORKUILZOWAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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